2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound with a unique structure that includes bromine, chlorine, and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps, starting with the preparation of the benzoxazole moiety The benzoxazole can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imino group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction of the imino group may produce amines.
Scientific Research Applications
2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the benzoxazole moiety, contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key binding domains.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-chlorophenol: A simpler compound with similar halogenation but lacking the benzoxazole and imino groups.
2-bromo-4-methylphenol: Another related compound with a methyl group instead of the benzoxazole moiety.
Uniqueness
2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to its combination of halogenation and the presence of the benzoxazole and imino groups. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.
Properties
Molecular Formula |
C22H16BrClN2O2 |
---|---|
Molecular Weight |
455.7 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C22H16BrClN2O2/c1-12-6-19-20(7-13(12)2)28-22(26-19)14-4-3-5-17(9-14)25-11-15-8-16(24)10-18(23)21(15)27/h3-11,27H,1-2H3 |
InChI Key |
WXOWDCAOWFKBPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C(=CC(=C4)Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.